molecular formula C9H10N2O4S B13932909 1-Methanesulfonyl-7-nitro-2,3-dihydro-1H-indole

1-Methanesulfonyl-7-nitro-2,3-dihydro-1H-indole

Cat. No.: B13932909
M. Wt: 242.25 g/mol
InChI Key: MJZNXPFRXLJMBV-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-7-nitro-2,3-dihydro-1H-indole is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a methanesulfonyl group at the first position and a nitro group at the seventh position on the indole ring. These functional groups impart unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1-Methanesulfonyl-7-nitro-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst. For this compound, methanesulfonic acid is often used as the catalyst under reflux conditions in methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Methanesulfonyl-7-nitro-2,3-dihydro-1H-indole undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and thiols.

Scientific Research Applications

1-Methanesulfonyl-7-nitro-2,3-dihydro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methanesulfonyl-7-nitro-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methanesulfonyl group can also participate in interactions with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

1-Methanesulfonyl-7-nitro-2,3-dihydro-1H-indole can be compared with other similar compounds, such as:

The unique combination of the methanesulfonyl and nitro groups in this compound imparts distinct properties that make it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C9H10N2O4S

Molecular Weight

242.25 g/mol

IUPAC Name

1-methylsulfonyl-7-nitro-2,3-dihydroindole

InChI

InChI=1S/C9H10N2O4S/c1-16(14,15)10-6-5-7-3-2-4-8(9(7)10)11(12)13/h2-4H,5-6H2,1H3

InChI Key

MJZNXPFRXLJMBV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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